BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to the Structural Isomers
of Ba@C74

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BA 74

Cat. No.: B1176561

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of the known and computationally
investigated isomers of the endohedral metallofullerene, Barium-encapsulated C74 (Ba@C74).
The information presented herein is a synthesis of experimental data and computational
studies, aimed at providing a comprehensive overview for researchers in materials science,
chemistry, and drug development.

Introduction to Ba@C74

Endohedral metallofullerenes, where a metal atom is trapped inside a carbon cage, are a
fascinating class of molecules with unique electronic and structural properties. Ba@C74 is one
such molecule that has been successfully synthesized and characterized. The encapsulation of
a barium atom within the C74 fullerene cage leads to a charge transfer from the metal to the
cage, influencing the overall geometry and stability of the molecule. While one isomer has been
experimentally isolated and characterized, computational studies have explored the potential
existence and relative stability of other isomeric forms of the C74 cage for this metallofullerene.

Data Presentation: Structural and Energetic
Comparison

While a comprehensive experimental dataset for all possible isomers of Ba@C74 is not
available, a combination of experimental characterization of the most stable isomer and
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computational studies on other potential isomers allows for a comparative analysis. The
following table summarizes the key structural and energetic parameters.
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#1 (IPR) Dsn

Isolated

Pentagons

0.00

(Reference)

~1.3-1.5

Experimentall
y isolated and
characterized
isomer. The
Ba atom is
significantly
displaced
from the cage

center.[1]

#2 C2

Fused

Pentagons

Computation

ally predicted

Not explicitly

reported

A non-IPR
(Isolated
Pentagon
Rule) isomer
with adjacent

pentagons.

#3 C2

Fused

Pentagons

Computation
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Another non-
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isomer with a
plane of
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© 2025 BenchChem. All rights reserved.

Tech Support


https://pubmed.ncbi.nlm.nih.gov/15521762/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Contains a
Fused ] o heptagonal
Computation Not explicitly o
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framework.
Another
Fused ) o isomer
Computation Not explicitly o
#6 C: Pentagons & ] containing a
ally predicted  reported
Heptagon heptagonal
ring.

Note: Specific quantitative data for the computationally predicted isomers (#2-#6), such as
precise relative energies and Ba off-center distances, are not readily available in the reviewed
literature. Computational studies have focused on a set of six C74 cages, including one with
isolated pentagons and others with pentagon-pentagon junctions or the inclusion of a
heptagon.

Experimental and Computational Protocols

A multi-technique approach has been employed to elucidate the structure of Ba@C74.

Synthesis and Isolation

The production of Ba@C74 is achieved using the radio frequency (RF) method, where barium
and carbon are co-evaporated in a helium atmosphere.[1] The subsequent isolation and
purification of Ba@C74 from the resulting soot are performed via a three-step high-pressure
liquid chromatography (HPLC) process.[1]

Experimental Characterization

The definitive structure of the isolated Ba@C74 isomer was determined using single-crystal
synchrotron X-ray diffraction.[1] This technique provides precise atomic coordinates, confirming
the endohedral nature of the barium atom and the geometry of the C74 cage.

Additionally, X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Ba LIl edge
has been used to probe the local electronic and geometric environment of the encapsulated

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15521762/
https://pubmed.ncbi.nlm.nih.gov/15521762/
https://pubmed.ncbi.nlm.nih.gov/15521762/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

barium atom.[1] Comparison of experimental XANES spectra with simulated spectra based on
different structural models confirms the endohedral and off-center position of the barium atom.

[1]

Computational Methodology

Theoretical investigations into the structures and relative stabilities of Ba@C74 isomers have
been conducted using Density Functional Theory (DFT). A common computational approach
involves:

o Geometry Optimization: The initial structures of different C74 isomers with an encapsulated
barium atom are fully optimized to find their lowest energy conformations. The B3LYP
(Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed
for this purpose.

o Basis Set: A combination of basis sets is typically used, for instance, a 3-21G basis set for
the carbon atoms and a dz (double-zeta) basis set with an effective core potential (ECP) for
the barium atom.

o Energy Calculations: Single-point energy calculations are performed on the optimized
geometries to determine their relative stabilities.

 Vibrational Frequency Analysis: Frequency calculations are carried out to confirm that the
optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Visualization of the Structural Comparison Workflow

The logical workflow for the structural comparison of Ba@C74 isomers can be visualized as
follows:
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Workflow for the structural comparison of Ba@C74 isomers.

Concluding Remarks

The structural characterization of Ba@C74 reveals a fascinating interplay between the
encapsulated metal atom and the fullerene cage. The experimentally confirmed isomer features
a C74 cage with Dsn symmetry, where the barium atom is located in a distinct off-center
position. Computational studies support this finding and have explored the potential for other,
less stable isomers that violate the Isolated Pentagon Rule. The significant displacement of the
barium atom is a key feature, likely driven by the optimization of the electrostatic interactions
within the endohedral complex. Further research, potentially involving the synthesis and
isolation of minor isomers, would provide deeper insights into the structure-property
relationships of this and other endohedral metallofullerenes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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